molecular formula C10H6FNO3 B1307036 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid CAS No. 842973-74-4

3-(2-Fluorophenyl)isoxazole-5-carboxylic acid

Cat. No.: B1307036
CAS No.: 842973-74-4
M. Wt: 207.16 g/mol
InChI Key: BNNODLZYXWQEES-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)isoxazole-5-carboxylic acid is a heterocyclic compound that features an isoxazole ring substituted with a fluorophenyl group at the 3-position and a carboxylic acid group at the 5-position

Scientific Research Applications

3-(2-Fluorophenyl)isoxazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Biochemical Analysis

Biochemical Properties

3-(2-Fluorophenyl)isoxazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to changes in gene expression patterns. This, in turn, can affect cellular metabolism, potentially altering the production of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, inhibiting or activating their function. This binding can lead to changes in gene expression, as the compound may influence transcription factors or other regulatory proteins. Additionally, it can affect enzyme activity by altering the enzyme’s conformation or by competing with natural substrates for binding sites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. At very high doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in research .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may inhibit or activate enzymes involved in key metabolic processes, leading to changes in the production and utilization of metabolites. This compound’s role in metabolic pathways makes it a valuable tool for studying cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s effectiveness and its ability to reach target sites within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s ability to interact with its target biomolecules and exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products:

    Oxidation: Formation of oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Comparison with Similar Compounds

  • 2-(3’-Pyridyl)-5-phenyloxazole
  • 2,5-Diphenyloxazole
  • Sulfamethoxazole
  • Muscimol
  • Ibotenic acid
  • Parecoxib
  • Leflunomide

Uniqueness: 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its biological activity. The combination of the isoxazole ring and the carboxylic acid group also contributes to its versatility in various chemical reactions and applications .

Properties

IUPAC Name

3-(2-fluorophenyl)-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-7-4-2-1-3-6(7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNODLZYXWQEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390274
Record name 3-(2-fluorophenyl)isoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842973-74-4
Record name 3-(2-Fluorophenyl)-5-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842973-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-fluorophenyl)isoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Fluorophenyl)isoxazole-5-carboxylic acid
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3-(2-Fluorophenyl)isoxazole-5-carboxylic acid

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